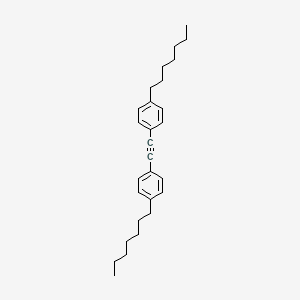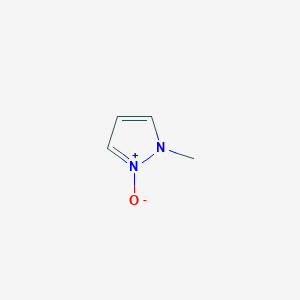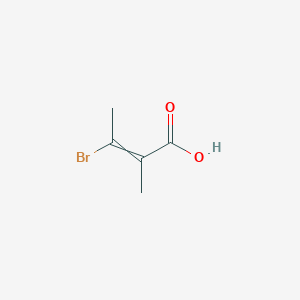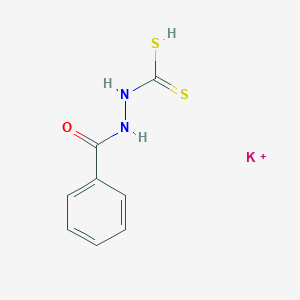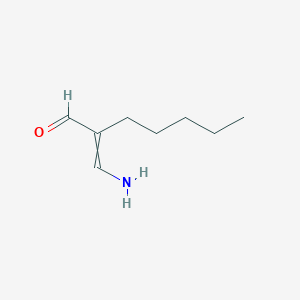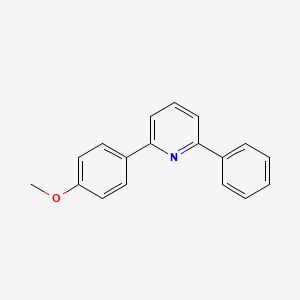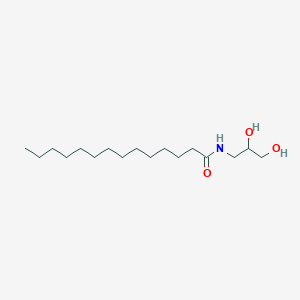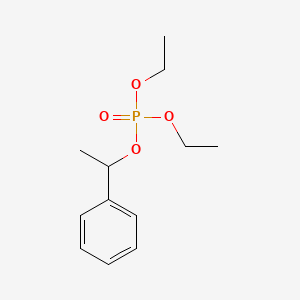
Diethyl 1-phenylethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-phenylethyl phosphate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to a phenylethyl group and two ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 1-phenylethyl phosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol, followed by the addition of phenylethyl alcohol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods may also involve continuous flow processes to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Diethyl 1-phenylethyl phosphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of diethyl 1-phenylethyl phosphate involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also interact with cellular membranes and proteins, affecting various biological processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl 1-phenylethyl phosphate include:
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties.
Phenylethyl phosphonic acid: A related compound with a phosphonic acid group instead of a phosphate group.
Diethyl phenylphosphonate: Another phosphonate ester with a phenyl group instead of a phenylethyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenylethyl and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .
Propriétés
Numéro CAS |
34881-06-6 |
|---|---|
Formule moléculaire |
C12H19O4P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
diethyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
Clé InChI |
KEHCTXDLIGSVEI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


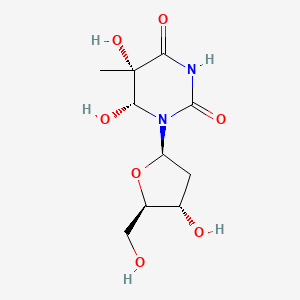
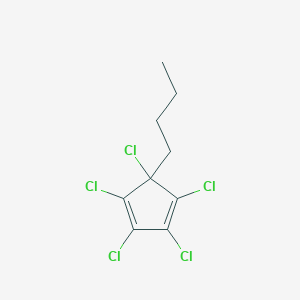
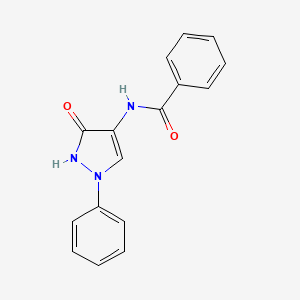
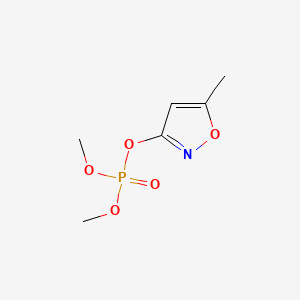
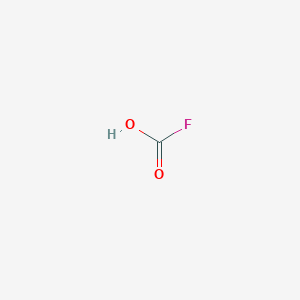
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
